2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
(2-methylsulfonylphenyl)methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-22(19,20)14-5-3-2-4-11(14)10-21-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQJEXFQKXYKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfonyl)benzyl alcohol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The methylsulfonyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Ring
The target compound’s 2-(methylsulfonyl)benzyl group distinguishes it from analogs with alternative substituents. For instance:
- : Carbamates with benzamide cores feature substituents like nitro (NO₂), methoxy (OCH₃), and hydroxyl (OH) at varying positions. These groups alter electronic properties and hydrogen-bonding capacity, which can affect solubility and reactivity. For example, nitro groups increase electron-withdrawing effects, whereas methoxy groups are electron-donating .
- –6 : Methyl benzenesulfonylcarbamates, such as methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl)carbamate, incorporate a benzenesulfonyl group rather than a methylsulfonyl-benzyl moiety. The benzenesulfonyl group provides greater steric bulk and different electronic effects compared to the methylsulfonyl group in the target compound .
Table 1: Substituent Effects on Key Properties
Carbamate Linkage and Aryl Group Modifications
The carbamate group (–OCONH–) is a critical pharmacophore in many drugs. Comparisons include:
- : N-(4-Chlorophenyl)carbamates synthesized via reductive amination exhibit similar aryl groups but lack sulfonyl moieties. The absence of sulfonyl groups may reduce metabolic stability compared to the target compound .
- : N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide replaces the carbamate with a carboxamide linkage and introduces a thiophene ring.
Table 2: Structural and Spectral Comparisons
Sulfonyl Group Variations
The methylsulfonyl group in the target compound contrasts with benzenesulfonyl (–6) and methanesulfonyl () groups:
- Methylsulfonyl : Smaller size, moderate electron-withdrawing effects.
- Benzenesulfonyl : Larger, more lipophilic, and stronger electron-withdrawing due to aromatic conjugation .
Table 3: Sulfonyl Group Impact
| Group | Size/Electronics | Example Compound | Reference |
|---|---|---|---|
| Methylsulfonyl | Compact, moderate EWG | Target Compound | – |
| Benzenesulfonyl | Bulky, strong EWG | –6 Compound | |
| Methanesulfonyl | Small, moderate EWG | Compound |
EWG = Electron-Withdrawing Group
Biological Activity
2-(Methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 338968-15-3
The presence of a methylsulfonyl group and a chlorophenyl moiety contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may interact with various enzymes, leading to modulation of metabolic pathways.
- Receptor Binding : It might bind to specific receptors, affecting cellular signaling processes.
- Gene Expression Regulation : Potential alterations in gene expression could be mediated through various transcription factors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Effects : Preliminary data suggest potential anticancer activity, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
Case Studies and Research Findings
A comprehensive study involving the compound was conducted to evaluate its biological effects:
- Study Design : A series of in vitro assays were performed using various cell lines to assess cytotoxicity and apoptosis.
- Findings :
- The compound demonstrated a dose-dependent cytotoxic effect on cancer cell lines, with IC50 values indicating effectiveness at low concentrations.
- In vivo studies in mouse models showed reduced tumor size when treated with the compound compared to controls.
Comparison with Similar Compounds
This compound can be compared with other carbamate derivatives:
Q & A
Q. What are the optimal synthetic conditions for 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate to maximize yield and purity?
Methodological Answer:
- Reaction Optimization : Start with nucleophilic substitution between 2-(methylsulfonyl)benzyl chloride and N-(4-chlorophenyl)carbamate. Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours. Monitor progress via TLC or HPLC.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For crystallization, consider slow evaporation from a methanol-acetic acid (5:2) mixture, as demonstrated for structurally related carbamates .
- Validation : Confirm purity via melting point analysis and HPLC (>95%).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to identify key groups (e.g., methylsulfonyl protons at δ ~3.0–3.5 ppm, aromatic protons from the chlorophenyl group at δ ~7.2–7.8 ppm) .
- FT-IR/Raman : Detect carbamate C=O stretching (~1700–1750 cm) and sulfonyl S=O vibrations (~1150–1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
Q. What protocols ensure safe handling and storage of this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact; wash immediately with water if exposed, as recommended for similar carbamates .
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis. Desiccate to avoid moisture absorption .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on the methylsulfonyl group’s electron-withdrawing effects and the carbamate’s nucleophilic susceptibility .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays.
Q. How to resolve contradictions between NMR and X-ray crystallography data regarding molecular conformation?
Methodological Answer:
Q. What solvent effects influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents in Pd-catalyzed reactions. Monitor reaction rates via GC-MS.
- Dielectric Constant Analysis : Relate solvent polarity (e.g., using Kamlet-Taft parameters) to reaction yields. For example, high-polarity solvents may stabilize intermediates in Suzuki-Miyaura couplings .
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Analyze degradation products via LC-MS.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. Note that the methylsulfonyl group may enhance stability compared to ester analogs .
Data Contradiction Analysis
Example Scenario : Discrepancies in reported melting points from different synthetic batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
